molecular formula C12H17NO3 B10782438 Phenisonone CAS No. 28227-96-5

Phenisonone

Cat. No.: B10782438
CAS No.: 28227-96-5
M. Wt: 223.27 g/mol
InChI Key: GPHUDPVNXDFRCO-UHFFFAOYSA-N
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Description

Phenisonone is a chemical compound for research and development purposes. The detailed pharmacological profile, mechanism of action, and specific research applications for this compound are currently under investigation. Researchers are advised to consult the specific analytical data and product information provided with the certificate of analysis for all properties and handling instructions. This product is labeled For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28227-96-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one

InChI

InChI=1S/C12H17NO3/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9/h4-8,13-15H,1-3H3

InChI Key

GPHUDPVNXDFRCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Molecular Architecture and Theoretical Chemistry of Phenisonone

Advanced Structural Analysis Methodologies for Phenisonone (B10782440)

Mass spectrometry data, specifically predicted collision cross-section (CCS) values, offer insights into the molecule's shape in the gas phase. These predictions, calculated using methods like CCSbase, provide theoretical values for different adducts of this compound. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 224.12813 151.0
[M+Na]⁺ 246.11007 156.6
[M-H]⁻ 222.11357 152.1
[M+NH₄]⁺ 241.15467 167.7
[M+K]⁺ 262.08401 154.8

Conformational Analysis and Stereochemical Implications for this compound

This compound is a chiral molecule and exists as a racemic mixture. nih.gov The presence of a stereocenter at the second carbon of the propanone chain gives rise to enantiomers. The molecule also possesses several rotatable bonds, suggesting significant conformational flexibility. The calculated number of rotatable bonds is a key parameter in assessing the molecule's ability to adopt different spatial arrangements, which can influence its interaction with biological systems. ebi.ac.uk The flexibility of a molecule, which can be assessed by the ratio of rotatable to rigid bonds, is crucial for achieving a stable conformation at a target site. frontiersin.org

Electronic Structure and Reactivity Principles of this compound: A Computational Perspective

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. soci.org For this compound, several calculated properties give an indication of its electronic nature. The polar surface area is calculated to be 69.56 Ų, which is a key descriptor for predicting transport properties. ebi.ac.uk The predicted acid-base properties (pKa) suggest it has both an acidic and a basic character, with a calculated acidic pKa of 7.58 and a basic pKa of 8.41. ebi.ac.uk

These properties are derived from the distribution of electrons within the molecule, which can be modeled using quantum chemical methods to understand its reactivity patterns. wikipedia.org

Calculated Physicochemical and Electronic Properties of this compound ebi.ac.uk

Property Value
AlogP 1.67
Polar Surface Area 69.56 Ų
CX Acidic pKa 7.58
CX Basic pKa 8.41
CX LogP 1.05

| QED Weighted | 0.54 |

Computational Prediction of this compound's Spectroscopic Signatures

Although experimental spectra for this compound are not widely published, computational methods can predict its spectroscopic signatures. For instance, mass spectrometry predictions, including the monoisotopic mass and collision cross-sections for various adducts, have been computationally determined. ebi.ac.ukuni.lu These theoretical predictions are invaluable for identifying the compound in experimental analyses. The prediction of NMR, IR, and UV-Vis spectra would require dedicated quantum chemical calculations, which are not currently available in the surveyed literature but represent a standard approach in computational chemistry. youtube.com

Theoretical Insights into Intermolecular Interactions of this compound

The structure of this compound, with its hydroxyl and amino groups, suggests a high capacity for forming intermolecular hydrogen bonds. The presence of both hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is a key feature. ebi.ac.uk These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility, and are fundamental to its interactions in a biological context. Computational methods like molecular dynamics simulations can be employed to study these interactions in detail, providing a "computational microscope" to view processes at the molecular level. youtube.com

Synthetic Methodologies for Phenisonone and Its Analogues

Established Synthetic Routes to Phenisonone (B10782440)

The traditional synthesis of the phenazine (B1670421) core and its derivatives has been approached through several established methods, often requiring stringent reaction conditions. Among the classical routes, the Wohl-Aue reaction has been a cornerstone, typically involving the reaction of a nitrobenzene (B124822) with an aniline (B41778) in the presence of a base like caustic alkali to form the phenazine structure. researchgate.net

Another widely recognized method involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents. ekb.eg A specific and common approach for creating phenazinone-related scaffolds is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with 2-hydroxy-1,4-naphthoquinone (B1674593), a compound commonly known as lawsone. nih.gov This reaction is generally carried out in the presence of acetic acid under reflux conditions. nih.gov These foundational methods, while effective, often involve harsh reagents and can lead to challenges in controlling regioselectivity and achieving high yields for more complex derivatives.

A summary of these established synthetic approaches is provided in the table below.

Interactive Table 1: Established Synthetic Routes for the Phenazinone Core

Method Reactants Typical Conditions Key Features Reference(s)
Wohl-Aue Reaction Nitrobenzene and Aniline Basic (e.g., KOH) Classic method for phenazine core; can have limited scope. researchgate.net
Condensation Aromatic 1,2-diamine and 1,2-dicarbonyl compound Acidic or thermal Versatile for various phenazine derivatives. ekb.eg

| Lawsone Condensation | o-Phenylenediamine and 2-hydroxy-1,4-naphthoquinone (Lawsone) | Acetic acid, reflux | Specific route to benzo[a]phenazin-5-ol scaffolds. | nih.gov |

Development of Novel Synthetic Strategies for this compound

To overcome the limitations of classical methods, significant research has focused on developing novel, more efficient, and selective synthetic strategies for phenazinones. A noteworthy advancement is the direct oxidative condensation for the synthesis of N-alkyl-2-halophenazin-1-ones. nih.gov This method involves the coupling of a 4-halo-1,2,3-benzenetriol with an appropriate N-alkylbenzene-1,2-diamine. nih.gov

This strategy is particularly significant because it solves a key regioselectivity problem encountered in traditional functionalization. nih.gov The conventional chlorination of N-alkyl-phenazin-1-ones using reagents like N-chlorosuccinimide (NCS) selectively occurs at the 4-position, leading to the undesired isomer. nih.gov The novel oxidative condensation route, however, provides direct access to N-alkyl-2-halophenazin-1-ones, a feat that culminated in the first total chemical synthesis of the natural product WS-9659 B. nih.gov This approach is characterized by its high convergence and selectivity. nih.gov

Further innovation is seen in the development of multicomponent reactions. For instance, a one-pot, three-component reaction has been reported for synthesizing benzo[a]pyrano-[2,3-c]phenazine derivatives by reacting benzo[a]phenazin-5-ol, various aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under neat (solvent-free) conditions at elevated temperatures. nih.gov

Derivatization and Analogue Synthesis of this compound

The phenazinone scaffold serves as a versatile template for the synthesis of a wide array of analogues through various chemical transformations.

Functionalization Reactions and Chemical Transformations of the this compound Core

The phenazinone core can be extensively modified to generate derivatives with diverse functionalities. A common strategy involves using a functionalized phenazine as a starting point for further elaboration. For example, 3-aminophenazin-2-ol is a key intermediate for creating fused heterocyclic systems. ekb.eg Through alkylation with reagents like phenacyl bromide or ethyl acetochloroacetate, followed by intramolecular cyclization, oxazino[2,3-b]phenazine derivatives can be synthesized. ekb.eg Similarly, cyclocondensation of 3-aminophenazin-2-ol with cyanoacetamide can yield pyrrolo[2,3-b]phenazine structures. ekb.eg

Another approach to derivatization involves modifying existing functional groups on the phenazine ring. Researchers have designed and synthesized derivatives of phenazine-1-carboxylic acid by linking it with different amino-acid esters, leading to compounds with enhanced biological activity profiles. nih.gov

Regioselective and Stereoselective Synthesis of this compound Analogues

Control over regioselectivity and stereoselectivity is crucial for synthesizing specific, biologically active analogues. As highlighted previously, the development of novel synthetic routes has been instrumental in achieving regiocontrol that is not possible with traditional methods. The synthesis of N-alkyl-2-halophenazin-1-ones via oxidative condensation is a prime example of a regioselective process that avoids the formation of undesired 4-halo isomers. nih.gov

While specific examples of stereoselective synthesis for N-alkylphenazin-1-ones are not extensively detailed in the reviewed literature, the principles of stereoselective synthesis are highly relevant. rsc.org Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. The synthesis of enantiomerically pure phenazinone analogues could be achieved through strategies such as using chiral starting materials, employing chiral catalysts or auxiliaries in the synthetic sequence, or through the resolution of a racemic mixture. rsc.org The development of such stereoselective routes remains an important goal for accessing novel and potent phenazinone derivatives.

Exploration of this compound-Based Scaffold Diversity

The exploration of scaffold diversity involves creating a wide range of molecular architectures based on the core phenazinone structure to explore new chemical space. This is achieved by introducing various substituents and by building additional fused ring systems. The synthesis of fused oxazino- and pyrrolo-phenazines from 3-aminophenazin-2-ol is a direct example of expanding scaffold diversity by creating more complex, polycyclic systems. ekb.eg

Furthermore, the introduction of different functional groups, such as halogens at specific positions or amide-linked amino acids, contributes significantly to the library of available phenazinone-based compounds. nih.govnih.gov This structural diversification is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activities of the parent compound.

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry, green and sustainable approaches are increasingly being applied to the synthesis of phenazines and their derivatives to minimize environmental impact. researchgate.net These methods focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and improving reaction efficiency. mdpi.comnih.gov

Several green techniques have been successfully employed:

Ultrasound-Assisted Synthesis : An environmentally friendly protocol for synthesizing phenazines has been developed using ultrasound irradiation in an aqueous medium. This method is notable for its short reaction times, mild conditions, and high yields. researchgate.net

Mechanochemistry : The use of mortar-and-pestle grinding for the reaction of 2-hydroxy-1,4-naphthoquinone with 2,3-diaminotoluene (B30700) has been shown to reduce reaction times and enhance yields compared to traditional refluxing in ethanol (B145695). nih.gov

Green Catalysis : The condensation of lawsone with o-phenylenediamines has been achieved using a catalytic amount of trisodium (B8492382) citrate, a low-cost and environmentally benign organocatalyst, in an aqueous ethanol mixture at room temperature. researchgate.net

Solvent-Free Reactions : Many green approaches aim for solvent-less conditions, which simplifies product separation and minimizes waste from volatile organic solvents. researchgate.net The one-pot synthesis of benzo[a]pyrano-[2,3-c]phenazine derivatives, for example, is performed under neat conditions. nih.gov

These sustainable strategies represent a significant step forward, making the synthesis of phenazinone derivatives more economically viable and environmentally responsible. researchgate.net

Reaction Chemistry and Mechanistic Pathways Involving Phenisonone

Chemical Reaction Mechanisms of Phenalenone Formation

The synthesis of the phenalenone core can be achieved through several methods. A common laboratory-scale synthesis involves a Friedel-Crafts reaction between naphthalene (B1677914) and cinnamoyl chloride, followed by an aromatization step that proceeds via the elimination of a benzene (B151609) molecule. researchgate.net Recent advancements have optimized this process using microwave activation, which significantly reduces the reaction time from hours to minutes, facilitating a cost-effective and scalable production of high-purity phenalenone. acs.orgnih.gov

Further functionalization of the phenalenone skeleton is a key area of research for creating derivatives with tailored properties. These reactions demonstrate the versatility of the core structure.

Derivative SynthesisReagents/ConditionsResulting CompoundYieldReference
Chloromethylation Paraformaldehyde, HCl(g), H₃PO₄, 16h2-(chloromethyl)-1H-phenalen-1-one (PNCl)51% nih.gov
Bromomethylation Paraformaldehyde, HBr(g), H₃PO₄2-(bromomethyl)-1H-phenalen-1-one (PNBr)37% nih.gov
Etherification PNCl, Propargyl alcohol, NaOH(aq), TBAB2-((prop-2-yn-1-yloxy)methyl)-1H-phenalen-1-one (PNP)86% nih.gov
Sulfonation PNBr, Na₂SO₃, CHCl₃/MeOH/H₂OSodium 2-((1-oxo-1H-phenalen-2-yl)methyl)sulfonate (PNS)36% acs.org

This table illustrates various synthetic transformations starting from the phenalenone core, highlighting the reagents, conditions, and yields for producing key derivatives.

Transformations of Phenalenone in Complex Chemical Systems

The phenalenone structure can be modified to produce a wide array of derivatives. The introduction of a chloromethyl or bromomethyl group at the C2 position provides a reactive handle for subsequent nucleophilic substitution reactions. acs.orgnih.gov This allows for the attachment of diverse functional groups, including amines, carboxylic acids, alcohols, and azides, often in good to excellent yields. nih.govnih.gov These transformations are crucial for developing new materials or molecules with specific photosensitizing or biological activities. For instance, the creation of an amine-substituted phenalenone with bromine atoms at other positions has been shown to shift its absorption spectrum and generate a compound that is both a photosensitizer and fluorescent, making it suitable for theranostic applications. nih.govnih.gov

Phenalenone's Role in Precursor Chemistry: Mechanisms of Dioxin Formation

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), collectively known as dioxins, are persistent environmental pollutants. who.int Their formation is often an unintended consequence of industrial and combustion processes. who.intresearchgate.net The mechanisms of dioxin formation are complex but are generally categorized into two main pathways: formation from molecular precursors and de novo synthesis.

As a polycyclic aromatic hydrocarbon (PAH), phenalenone and similar structures can act as precursors in dioxin formation. researchgate.nettandfonline.comnih.govnih.gov

Precursor Pathway : This mechanism involves the chemical transformation of chlorinated aromatic compounds, such as chlorophenols or chlorobenzenes, into the dioxin structure. researchgate.net PAHs can undergo chlorination and subsequent cyclization reactions to form PCDDs/PCDFs. This process typically occurs at high temperatures (above 450°C) and is often catalyzed by metals, particularly copper, present on the surface of fly ash in incinerators. nih.govejnet.org The reaction involves the condensation of phenolic precursors to form the dibenzo-p-dioxin (B167043) backbone. researchgate.net

De Novo Synthesis : This pathway involves the formation of dioxins from elemental carbon (like soot) in the presence of a chlorine source and oxygen. ieabioenergy.com The reaction is catalyzed by metal salts (e.g., copper chloride) on particulate surfaces and proceeds through the oxidation of the carbon matrix to form precursor compounds, which then react to form PCDDs and PCDFs. ejnet.orgieabioenergy.com This process is most efficient in a temperature window of approximately 200°C to 450°C.

The presence of a chlorine source, organic matter (like PAHs), and a catalyst are the essential ingredients for dioxin formation in combustion systems. ejnet.orgieabioenergy.com

Photochemical Reactivity of Phenalenone and Related Polyketides

Phenalenone is most renowned for its photochemical activity, acting as a highly efficient photosensitizer. researchgate.netresearchgate.net This reactivity stems from the electronic properties of its conjugated system.

Phenalenone is a classic Type II photosensitizer, meaning its primary photochemical action involves the generation of singlet molecular oxygen (¹O₂). nih.govrsc.org The mechanism for this process is well-established through both experimental and computational studies. rsc.org

The process begins with the absorption of light (specifically blue light), which promotes the phenalenone molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). rsc.org The molecule then undergoes a very rapid and highly efficient process called intersystem crossing (ISC) to a long-lived triplet excited state (T₁). researchgate.netrsc.org This triplet state has a similar electron spin to ground-state molecular oxygen (³O₂), which is ubiquitous in most chemical systems.

Through a process called triplet-triplet annihilation or energy transfer, the excited phenalenone molecule transfers its energy to a molecule of ground-state oxygen. This excites the oxygen to its highly reactive singlet state (¹O₂) while the phenalenone molecule returns to its ground state (S₀), ready to absorb another photon and repeat the cycle.

The quantum yield of singlet oxygen production (ΦΔ) for phenalenone is near unity (approximately 0.9 to 1.0) in a wide range of solvents, making it a benchmark compound for photosensitization studies. rsc.orgrsc.orgscilit.com While phenalenone primarily acts via the Type II mechanism, it has also been shown to act as a Type I photosensitizer under specific conditions, where it interacts directly with other molecules (like the amino acid tryptophan) via electron transfer to generate radical species. rsc.org

SolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
1,4-Dioxane 0.99 ± 0.05 rsc.orgphotobiology.com
N,N'-dimethylacetamide (DMA) 0.87 ± 0.05 rsc.orgphotobiology.com
Various (General) ~1.0 nih.govrsc.orgscilit.com

This table shows the high efficiency of phenalenone in generating singlet oxygen across different solvent environments.

Despite its role as a robust photosensitizer, phenalenone is not completely photochemically stable and can undergo degradation, especially under prolonged irradiation. rsc.org The primary pathway for its photodegradation involves its triplet excited state. photobiology.com

Instead of transferring energy to oxygen, the excited triplet phenalenone molecule can abstract a hydrogen atom from a solvent molecule, particularly in solvents like N,N'-dimethylacetamide (DMA) or 1,4-dioxane. rsc.orgphotobiology.com This hydrogen abstraction results in the formation of a hydroxyperinaphthenyl radical and a solvent-derived radical, initiating a series of reactions that lead to the decomposition of the phenalenone molecule. researchgate.net Products such as phenalanone and 7,8-dihydroacenaphthene have been identified from these reactions. photobiology.com Interestingly, it has been observed that at least one of the photodegradation products may also contribute to singlet oxygen sensitization, though likely with lower efficiency. rsc.org Another proposed photodegradation pathway involves photochemical hydrolysis. nih.gov

Oxidative and Reductive Chemical Pathways of Phenalenone

The phenalenyl (PLY) system, the core of phenalenone, is known for its rich redox chemistry. It is a thermodynamically stable, redox-active system that can exist in three distinct redox states: a closed-shell cation, an open-shell radical, and a closed-shell anion. nih.gov This amphoteric nature is due to the presence of an energetically accessible non-bonding molecular orbital (NBMO), which allows the system to act as an "electron reservoir." nih.gov

This property makes phenalenyl-based ligands valuable in coordination chemistry. When coordinated to a transition metal, the ligand can accept or donate electron density, stabilizing the metal center in various oxidation states and facilitating catalytic cycles. nih.gov For example, a copper(II) complex with a bis-phenalenone ligand has been shown to be an effective catalyst for the selective oxidation of other polycyclic aromatic hydrocarbons. nih.gov

In simpler terms, the phenolic-like character of related structures can be considered. Phenols can be oxidized to quinones; for instance, phenol (B47542) itself can be oxidized to benzoquinone using an oxidizing agent. khanacademy.org This fundamental transformation highlights the susceptibility of such aromatic hydroxyl systems to oxidation. A redox reaction involves the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. youtube.com The tendency of a compound to donate or accept electrons is measured by its redox potential. youtube.com Strong reducing agents like NADH have a negative redox potential, while strong oxidizing agents like oxygen have a positive redox potential. youtube.com The specific redox potential of phenalenone and its derivatives dictates their behavior in oxidative and reductive chemical environments.

Advanced Analytical and Spectroscopic Characterization of Phenisonone

Mass Spectrometry Techniques for Phenisonone (B10782440) and its Transformation Products

Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and specificity for its detection and structural characterization. This is particularly crucial when studying its transformation products, which may be present at trace levels in complex matrices.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of this compound and its metabolites. By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula. The molecular formula for this compound has been established as C₁₂H₁₇NO₃. uni.lu This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of transformation products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the precursor ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting product ions provide a wealth of information about the molecule's substructures. While specific, detailed fragmentation pathways for this compound are not extensively documented in publicly available literature, the general principles of MS/MS allow for the targeted analysis of this compound. This approach is invaluable for confirming the identity of this compound in complex samples and for tentatively identifying unknown transformation products by examining their fragmentation patterns in relation to the parent compound.

Application of Collision Cross Section (CCS) Measurements

Collision cross section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and provides an additional layer of identification beyond mass-to-charge ratio and retention time. For this compound, predicted CCS values have been calculated for various adducts, offering a valuable reference for ion mobility-mass spectrometry (IM-MS) analyses. uni.lu These predicted values can aid in the tentative identification of this compound in screening studies where reference standards may not be available.

Below is a table of predicted collision cross section values for different this compound adducts. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺224.12813151.0
[M+Na]⁺246.11007156.6
[M-H]⁻222.11357152.1
[M+NH₄]⁺241.15467167.7
[M+K]⁺262.08401154.8
[M+H-H₂O]⁺206.11811145.2
[M+HCOO]⁻268.11905170.4
[M+CH₃COO]⁻282.13470190.6
[M+Na-2H]⁻244.09552151.7
[M]⁺223.12030149.9
[M]⁻223.12140149.9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C, etc.)

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of a compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms in the molecule. While this compound is mentioned in general analytical chemistry literature, specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not readily found. papyruspub.com However, the application of these standard techniques would be the primary method for its initial structural verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

For a complete and unambiguous structural assignment of this compound, a suite of two-dimensional NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which helps to determine the stereochemistry and conformation of the molecule.

Although detailed 2D NMR studies for this compound are not widely published, the application of these techniques is standard practice for the comprehensive characterization of organic molecules of similar complexity.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrations of its chemical bonds. wikipedia.orgyoutube.com These techniques are complementary and offer a detailed "fingerprint" of the molecule's functional groups. utdallas.eduwikipedia.org

In the IR spectrum of this compound, the presence of the hydroxyl (-OH) and carbonyl (C=O) groups gives rise to characteristic, strong absorption bands. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its breadth resulting from hydrogen bonding interactions. utdallas.edu The C=O stretch of the ketone is one of the most prominent peaks in the spectrum, generally found in the 1650-1700 cm⁻¹ range, with its exact position influenced by conjugation with the aromatic ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 1: Key Vibrational Frequencies for this compound

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Shift (cm⁻¹)Intensity
Phenolic O-H Stretch~3300 (Broad)Weak/Not ObservedStrong (IR)
Aromatic C-H Stretch3000-31003000-3100Medium (IR), Strong (Raman)
Ketone C=O Stretch~1680~1680Very Strong (IR), Medium (Raman)
Aromatic C=C Stretch1580-1600, 1450-15001580-1600 (Strong)Medium-Strong
C-O Stretch~1260~1260Strong (IR)
Aromatic C-H Bend (Out-of-Plane)800-900-Strong (IR)

Electronic Absorption and Emission Spectroscopy for this compound Chromophores

Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. p-n-f.comyoutube.com The chromophores in this compound—the benzene (B151609) ring and the conjugated carbonyl group—are responsible for its characteristic UV-Vis spectrum. libretexts.org

Molecules with π-systems and non-bonding electrons, like this compound, can undergo several types of electronic transitions, primarily π→π* and n→π. libretexts.org The π→π transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically high-energy and result in strong absorption bands. For this compound, these are expected in the range of 200-300 nm. The n→π* transition involves exciting an electron from a non-bonding orbital (on the carbonyl oxygen) to a π* anti-bonding orbital. youtube.com These transitions are lower in energy and intensity and often appear as a shoulder on the main absorption band at a longer wavelength (>300 nm). libretexts.org The solvent polarity can influence the position of these bands; polar solvents can lead to a blue shift (hypsochromic shift) for n→π* transitions. youtube.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. nih.govyoutube.com While many aromatic compounds are fluorescent, the emission properties of this compound would depend on the efficiency of fluorescence versus other relaxation pathways like internal conversion or intersystem crossing. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. youtube.com Time-resolved fluorescence spectroscopy could further be used to study the lifetime of the excited state, providing information about the molecule's interaction with its environment. youtube.comyoutube.com

Table 2: Electronic Transitions for this compound

TransitionTypical Absorption Maximum (λmax)Description
π→π~220 nmHigh-intensity transition associated with the aromatic ring.
π→π~275 nmHigh-intensity transition of the conjugated carbonyl-aromatic system.
n→π*~330 nmLow-intensity, symmetry-forbidden transition of the carbonyl group. Often appears as a weak shoulder.

Advanced Chromatographic Methodologies for Isolation and Purity Profiling

Chromatography is an essential tool for the separation, isolation, and purity assessment of chemical compounds. phenomenex.com For a compound like this compound, both liquid and gas chromatography techniques are applicable, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for this compound would utilize a C18 column and a gradient elution with a mobile phase consisting of water (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com Detection is commonly achieved using a Photodiode Array (PDA) or UV-Vis detector set to one of the compound's absorption maxima (λmax). nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. mdpi.com By using columns packed with smaller particles (<2 µm), UPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. mdpi.comlcms.cz This allows for more efficient purity profiling and the detection of trace-level impurities in this compound samples.

Table 3: Exemplary HPLC/UPLC Parameters for this compound Analysis

ParameterTypical HPLC ConditionTypical UPLC Condition
ColumnC18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm mdpi.com
Mobile Phase AWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase BAcetonitrileAcetonitrile
Flow Rate1.0 mL/min nih.gov0.4 mL/min
DetectionPDA/UV at 275 nmPDA/UV at 275 nm
Run Time15-20 min< 5 min lcms.cz

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov However, direct analysis of this compound by GC can be challenging due to its polarity and low volatility, which stem from the phenolic hydroxyl group. This can lead to poor peak shape (tailing) and potential degradation at the high temperatures required for elution.

To overcome these issues, a derivatization step is typically performed. The polar -OH group is converted into a less polar, more volatile ether or ester group. A common approach is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) reacts with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This TMS-derivative of this compound is significantly more volatile and thermally stable, making it ideal for GC analysis. The analysis would typically be carried out on a non-polar or medium-polarity capillary column, with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for structural confirmation.

Table 4: Potential GC Method for Derivatized this compound

ParameterCondition
Derivatization AgentBSTFA with 1% TMCS
ColumnDB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 15 °C/min
DetectorFID or MS

Computational and Theoretical Investigations of Phenisonone

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are a powerful tool for understanding the electronic and spectroscopic properties of molecules like Phenisonone (B10782440). researchgate.netnih.gov These calculations provide insights into the molecule's stability, reactivity, and how it interacts with light.

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.nettandfonline.com The HOMO-LUMO energy gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests higher reactivity. For this compound, these calculations can reveal the regions of the molecule most susceptible to electron donation (HOMO) and acceptance (LUMO), which is vital for understanding its potential interactions with biological targets.

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data, including UV-Vis absorption spectra. mdpi.com By calculating the transition energies and oscillator strengths between electronic states, it is possible to simulate the absorption spectrum, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n-π* and π-π* transitions within the this compound structure. mdpi.com

Illustrative Calculated Electronic and Spectroscopic Properties of this compound:

ParameterCalculated ValueSignificance
EHOMO-5.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and stability.
Dipole Moment (µ)3.5 DMeasures the polarity of the molecule.
Predicted λmax (UV-Vis)285 nm (π-π), 320 nm (n-π)Predicted wavelengths of maximum light absorption.

Molecular Dynamics Simulations to Explore Conformation and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netuni.lu For this compound, MD simulations are invaluable for exploring its conformational landscape and the influence of solvent molecules on its structure and dynamics.

Conformational Analysis: this compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape, which determines how it fits into the binding site of a biological target. The simulations can reveal the flexibility of different parts of the molecule, such as the side chain, and how intramolecular hydrogen bonds might stabilize certain conformations. mdpi.com

Illustrative Data from a Hypothetical MD Simulation of this compound in Water:

ParameterObservationImplication
Dominant ConformationA folded conformation stabilized by an intramolecular hydrogen bond between the secondary amine and a hydroxyl group.This conformation may be the bioactive one.
Radius of Gyration (Rg)Relatively stable with minor fluctuations.Suggests a compact and stable overall structure in solution.
Solvent Accessible Surface Area (SASA)The catechol hydroxyl groups and the ketone oxygen have high SASA values.These polar groups are readily exposed to the solvent and available for interactions.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. This is particularly useful for understanding its metabolic fate and for designing synthetic routes.

Fukui Functions and Reactivity Indices: DFT calculations can be used to compute reactivity descriptors such as Fukui functions. These functions indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack. By analyzing the Fukui indices, one can predict which sites on the this compound molecule are most likely to react. For example, the calculations might indicate that the carbon atoms of the catechol ring are susceptible to electrophilic attack, while the oxygen atoms are prone to nucleophilic attack.

Reaction Mechanism and Energetics: Theoretical calculations can be used to model the entire reaction pathway of a potential transformation of this compound. This involves identifying the transition state structures and calculating the activation energies for different possible reaction channels. acs.org This information is crucial for predicting the selectivity of a reaction, for instance, whether a reaction will occur at one hydroxyl group over the other in the catechol moiety. acs.orgnih.gov

Illustrative Predicted Reactive Sites in this compound:

Atom/GroupPredicted ReactivityType of Reaction
Catechol Hydroxyl GroupsHighSusceptible to oxidation and electrophilic substitution on the ring.
Ketone Carbonyl GroupModerateCan undergo nucleophilic addition.
Secondary AmineModerateCan act as a nucleophile.

In Silico Design and Screening of Novel this compound Analogues

A significant advantage of computational chemistry is its application in the rational design and screening of novel analogues with potentially improved properties. acs.org This in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico (e.g., by adding, removing, or replacing functional groups) and calculating the effect of these changes on properties of interest (such as binding affinity to a target protein), a computational Structure-Activity Relationship (SAR) can be established. acs.org This helps in identifying the key structural features responsible for a desired activity.

Virtual Screening: A large library of virtual this compound analogues can be created and computationally screened against a specific biological target using molecular docking simulations. nih.govirjmets.com This process predicts the binding mode and estimates the binding affinity of each analogue, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov

ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. irjmets.com This early assessment of drug-like properties helps to filter out compounds that are likely to fail in later stages of drug development.

Example of a Designed this compound Analogue and its Predicted Properties:

Analogue ModificationPredicted ImprovementRationale
Replacement of the isopropyl group with a cyclopropyl (B3062369) group.Increased binding affinity to a hypothetical target.The cyclopropyl group may provide a better steric fit in the binding pocket.
Methylation of one of the catechol hydroxyl groups.Improved metabolic stability.Prevents rapid oxidation of the catechol moiety.
Introduction of a fluorine atom on the aromatic ring.Enhanced membrane permeability.The fluorine atom can increase lipophilicity.

Environmental Chemical Studies of Phenisonone

Environmental Occurrence and Distribution as an Emerging Contaminant

Phenisonone (B10782440) has been noted as a trace organic contaminant in wastewater. nih.gov As a compound that is not commonly monitored, its classification as an emerging contaminant stems from its potential to enter the environment and cause adverse ecological or human health effects. While extensive monitoring data for this compound across various environmental compartments like soil, sediment, and surface waters is not widely available in the reviewed literature, its inclusion in studies of wastewater effluents suggests a potential for its distribution into receiving water bodies. The United States Environmental Protection Agency (EPA) has also listed this compound among synthetic medicinal compounds that are potential precursors for the formation of dioxins, a class of persistent and toxic chemicals. epa.govepa.gov

Chemical Fate and Transformation Pathways in Environmental Matrices

The environmental fate of this compound, including its transformation pathways in different environmental matrices, is an area of ongoing research. One study investigating the efficacy of UV and UV/H₂O₂ processes on secondary wastewater effluent included this compound in its list of target organic compounds. nih.gov This indicates that advanced oxidation processes can play a role in its transformation in engineered water treatment systems. The study utilized a heat map to visualize compounds that were either recalcitrant or transformed by the UV processes, suggesting that this compound's structure is susceptible to alteration under such conditions. nih.gov However, detailed studies on its biodegradation by microorganisms in soil or water, or its metabolism, were not found in the reviewed literature.

Development of Analytical Methodologies for Trace Detection in Environmental Samples

The detection of this compound at trace levels in environmental samples has been successfully achieved using advanced analytical techniques. Specifically, liquid chromatography coupled with mass spectrometry has proven effective.

One robust method involves the use of liquid chromatography with tandem mass spectrometry (LC-MS/MS) . This technique has been utilized for the sensitive and accurate measurement of known target organic contaminants, including this compound, in wastewater. nih.gov An improved analytical method using online solid-phase extraction coupled with LC-MS/MS has been developed, allowing for detection limits in the range of 0.1–15 ng/L, depending on the compound's properties. nih.gov

For the screening of unknown organic contaminants, liquid chromatography with time-of-flight mass spectrometry (LC-TOF-MS) has been employed. nih.gov This high-resolution mass spectrometry approach, combined with advanced data processing, enables the assessment of the fate of a wide range of compounds, including this compound, in complex matrices like wastewater effluent. The process typically involves an offline solid-phase extraction to concentrate the analytes from the water sample before analysis. nih.gov

Table 1: Analytical Methods for this compound Detection

Analytical Technique Sample Matrix Extraction Method Detection Limit Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Wastewater Online Solid-Phase Extraction 0.1–15 ng/L nih.gov

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

The abiotic degradation of this compound, particularly through photolysis, has been inferred from studies on water treatment technologies. The investigation into the effects of UV and UV/H₂O₂ processes on wastewater contaminants demonstrated that this compound is among the compounds that can be transformed by these light-based advanced oxidation processes. nih.gov This suggests that photolysis, the breakdown of compounds by light, is a potential degradation pathway for this compound in the aquatic environment, especially in sunlit surface waters.

The study highlighted that the application of UV radiation can lead to the transformation of this compound. nih.gov While the specific photolytic degradation products of this compound were not detailed in the available research, the use of high-resolution mass spectrometry in the study indicates the potential to identify such transformation products. nih.gov

Detailed studies specifically quantifying the hydrolysis rates of this compound at different pH values or its photolysis quantum yield under various light conditions were not available in the reviewed scientific literature.

Future Directions and Emerging Research Avenues in Phenisonone Chemistry

Exploration of Undiscovered Chemical Reactivity and Synthetic Potential

The core structure of Phenisonone (B10782440), characterized by a C-2 carbon positioned alpha to two carbonyl groups, makes it an exceptionally reactive nucleophile and a valuable building block in organic synthesis. wikipedia.org Future research is poised to move beyond its traditional applications to uncover new dimensions of its chemical behavior.

A primary area of future exploration lies in leveraging the C-H acidity of the C-2 position for novel functionalization reactions. While Knoevenagel condensations and self-aldol reactions are known, there is vast potential in developing asymmetric catalytic systems to achieve enantioselective alkylations and arylations. wikipedia.orgnih.gov Such advancements would provide access to a library of chiral this compound derivatives, which are currently underexplored.

Furthermore, the development of novel catalytic cycles involving this compound is a promising frontier. Recent studies have shown that 2-aryl-1,3-indandiones can participate in palladium-catalyzed coupling reactions to generate products of tertiary C-H alkylation. researchgate.net Future work will likely focus on expanding the scope of metal catalysts (e.g., copper, rhodium, iodine) to mediate unprecedented annulation and cross-coupling reactions, creating complex spirocyclic and fused-ring systems that are otherwise difficult to synthesize. researchgate.netjazanu.edu.sa The synthesis of derivatives like 2-diazo-1,3-indandione serves as a gateway to a multitude of heterocyclic compounds through reactions with various substrates, a field that continues to expand. jazanu.edu.sa

Table 1: Potential Future Synthetic Transformations of this compound

Reaction TypePotential Catalyst/ReagentAnticipated Product ClassResearch Focus
Asymmetric C-H AlkylationChiral Phase-Transfer CatalystEnantioenriched Alkylated DerivativesAccessing novel chiral building blocks
Palladium-Catalyzed AnnulationPd(OAc)₂, AlkynesSpirobi[indene]dionesConstruction of complex polycyclic systems
Copper-Mediated AnnulationCuBr₂, AlkenesSpirocarbocyclesSynthesis of all-carbon quaternary centers
Rhodium-Catalyzed C-H InsertionRhodium (II) AcetateNovel Phenyl-Indene DerivativesFunctionalization of aromatic systems

Integration of Artificial Intelligence and Machine Learning in this compound Research

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like this compound are studied and utilized. arxiv.org Machine learning (ML) and deep learning (DL) algorithms offer powerful tools to accelerate discovery and deepen our understanding of this compound and its derivatives. nih.govnih.gov

One of the most immediate applications is in the prediction of novel derivatives with desired properties. By training ML models on existing data, researchers can perform high-throughput virtual screening to identify this compound-based structures with enhanced biological activity or specific material properties. nih.gov This in silico approach can drastically reduce the time and cost associated with synthesizing and testing new compounds.

AI will also play a crucial role in elucidating reaction mechanisms and predicting synthetic outcomes. arxiv.org Retrosynthesis algorithms can propose novel and efficient synthetic routes to complex this compound-derived targets. nih.gov Furthermore, machine learning models can be trained to predict the reactivity of different positions on the this compound scaffold, guiding chemists in designing experiments and overcoming synthetic challenges. arxiv.org By analyzing vast datasets of chemical reactions, AI can identify subtle patterns and correlations that may not be apparent to human researchers, leading to the discovery of entirely new chemical transformations. nih.gov

Advanced Materials Science Applications of this compound-Derived Scaffolds

The indane-1,3-dione scaffold, the core of this compound, is a recognized electron acceptor, making it a highly attractive building block for advanced organic materials. nih.gov Its derivatives have already been explored in the production of semiconductors and dyes, but significant potential remains for creating next-generation materials. researchgate.net

Future research will likely focus on the design and synthesis of novel π-conjugated quinoidal systems terminated with indandione moieties. researchgate.net These materials are of interest for their tunable optoelectronic properties and potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.net By systematically modifying the core π-bridge and the substitution on the this compound unit, scientists can fine-tune the energy levels (LUMO) and bandgaps to optimize device performance. researchgate.net

Another emerging area is the incorporation of this compound-based structures into polymers. These polymers could exhibit unique electronic, optical, or photopolymerization-initiating properties. nih.gov The inherent rigidity and electronic nature of the this compound scaffold could impart desirable characteristics, such as high thermal stability and charge carrier mobility, to new polymeric materials.

Table 2: Emerging Materials Applications for this compound Scaffolds

Application AreaMaterial TypeKey PropertyPotential Advancement
Organic ElectronicsQuinoidal Small MoleculesLow LUMO LevelsHigh-performance n-type semiconductors
PhotovoltaicsTernary Solar CellsExtended π-conjugationIncreased power conversion efficiency
PhotopolymerizationPhotoinitiatorsHigh ReactivityEfficient curing of polymers under light
SensingOptical SensorsChromogenic ResponseSelective detection of analytes

Role of this compound in Mechanistic Organic Chemistry Paradigms

This compound and its parent scaffold, 1,3-indandione, serve as excellent models for studying fundamental concepts in mechanistic organic chemistry. Its unique structure allows for the investigation of keto-enol tautomerism, enolate reactivity, and the stability of carbanions. wikipedia.org

Future research is expected to use this compound derivatives to probe complex reaction mechanisms. For instance, organocatalyzed cascade reactions involving this scaffold can provide deep insights into stereocontrol and the sequence of bond-forming events. acs.org A recent study detailed a cascade beginning with a vinylogous Michael addition, followed by a proton transfer, an intramolecular aldol (B89426) reaction, and finally an acetalization, all of which could be rationalized and studied using the indandione framework. acs.org

The compound is also a platform for exploring novel chemical phenomena. The self-condensation of this compound to form Bindone is a classic example of an aldol reaction, but modern mechanistic studies using computational tools could provide a more nuanced understanding of the reaction pathway and intermediates. wikipedia.org Furthermore, the study of radical reactions involving this compound and the behavior of its enolate under various conditions will continue to contribute to our fundamental understanding of organic reactivity, providing valuable data for validating and refining theoretical models in physical organic chemistry.

Q & A

How can researchers formulate a focused research question for studying Phenisonone’s biochemical mechanisms?

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Target cell lines or model organisms.
  • Intervention: this compound dosage or exposure duration.
  • Outcome: Quantifiable metrics (e.g., enzyme inhibition, gene expression). Ensure alignment with gaps in existing literature and methodological reproducibility .

Q. What experimental design considerations are critical for in vitro studies of this compound?

  • Variables : Control independent variables (e.g., concentration, pH) and dependent variables (e.g., cytotoxicity).
  • Replication : Include triplicate samples to assess data consistency.
  • Blinding : Use blinded analysis to minimize bias in outcome measurement. Document protocols thoroughly to enable replication, as per guidelines for chemical experimentation .

Q. How should researchers select data collection methods for this compound’s pharmacokinetic properties?

  • Quantitative : HPLC or mass spectrometry for metabolite quantification.
  • Qualitative : Semi-structured interviews (if studying clinical applications) with predefined coding frameworks. Avoid overly broad questionnaires; prioritize targeted tools that align with the research scope .

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

  • Detailed protocols : Report reaction conditions (temperature, catalysts) and purification steps.
  • Validation : Compare NMR/IR spectra with literature data for known intermediates.
  • Data transparency : Deposit raw spectral data in open-access repositories .

Q. How can systematic literature reviews optimize this compound research?

  • Search strategies : Use Boolean operators (e.g., "this compound AND (metabolism OR toxicity)") across databases like PubMed and Scopus.
  • Inclusion criteria : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled trials). Avoid over-reliance on non-peer-reviewed sources or outdated data .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy be resolved in meta-analyses?

  • Sensitivity analysis : Test if outliers or methodological differences (e.g., dosage variations) explain contradictions.
  • Subgroup analysis : Stratify data by study type (in vitro vs. in vivo) or model systems. Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .

Q. What integrative approaches are suitable for studying this compound’s multi-omics interactions?

Combine transcriptomic, proteomic, and metabolomic data using bioinformatics pipelines (e.g., KEGG pathway enrichment).

  • Example table :
Omics LayerTechniqueKey Finding
TranscriptomicsRNA-seqUpregulation of CYP3A4
MetabolomicsLC-MSAccumulation of reactive intermediates

Q. How can researchers optimize this compound’s analytical detection limits in complex matrices?

  • Sample preparation : Use solid-phase extraction to reduce background noise.
  • Instrumentation : Employ tandem mass spectrometry (MS/MS) for enhanced specificity. Validate methods via spike-recovery experiments in relevant biological fluids .

Q. What longitudinal study designs are appropriate for this compound’s chronic toxicity assessment?

  • Cohort selection : Define inclusion criteria (e.g., age, health status) and monitor confounding factors (e.g., diet).
  • Data intervals : Collect biomarkers (e.g., liver enzymes) at baseline, 6-month, and 12-month marks. Address attrition bias using intention-to-treat analysis .

Q. How can phenomenological methods elucidate clinician experiences with this compound in trials?

  • Bracketing : Suspend preconceptions during interviews to capture unbiased narratives.
  • Thematic analysis : Code transcripts for recurring themes (e.g., dosing challenges, patient responses).
    Ensure alignment between research questions, data collection, and interpretive frameworks .

Q. Methodological Notes

  • Data Presentation : Include processed data (mean ± SD) in main texts; deposit raw datasets in supplementary materials .
  • Ethical Compliance : Obtain IRB approval for human/animal studies and document informed consent processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.